Cas no 1806318-29-5 (Ethyl 3-cyano-5-mercapto-2-methylbenzoate)

Ethyl 3-cyano-5-mercapto-2-methylbenzoate is a versatile benzoate derivative featuring a cyano group, a mercapto (thiol) functionality, and a methyl substitution on the aromatic ring. The compound’s structure offers multiple reactive sites, making it valuable as an intermediate in organic synthesis, particularly for heterocyclic compounds and pharmaceutical applications. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. The presence of both electron-withdrawing (cyano) and electron-donating (mercapto) groups allows for selective reactivity in nucleophilic or electrophilic reactions. This compound is particularly useful in the development of sulfur-containing scaffolds, agrochemicals, and bioactive molecules. Proper handling is advised due to the thiol group’s potential reactivity.
Ethyl 3-cyano-5-mercapto-2-methylbenzoate structure
1806318-29-5 structure
商品名:Ethyl 3-cyano-5-mercapto-2-methylbenzoate
CAS番号:1806318-29-5
MF:C11H11NO2S
メガワット:221.275541543961
CID:5007201

Ethyl 3-cyano-5-mercapto-2-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-cyano-5-mercapto-2-methylbenzoate
    • インチ: 1S/C11H11NO2S/c1-3-14-11(13)10-5-9(15)4-8(6-12)7(10)2/h4-5,15H,3H2,1-2H3
    • InChIKey: CYOUOFFYGUTRNI-UHFFFAOYSA-N
    • ほほえんだ: SC1C=C(C#N)C(C)=C(C(=O)OCC)C=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 51.1

Ethyl 3-cyano-5-mercapto-2-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010006648-500mg
Ethyl 3-cyano-5-mercapto-2-methylbenzoate
1806318-29-5 97%
500mg
855.75 USD 2021-07-06
Alichem
A010006648-1g
Ethyl 3-cyano-5-mercapto-2-methylbenzoate
1806318-29-5 97%
1g
1,490.00 USD 2021-07-06
Alichem
A010006648-250mg
Ethyl 3-cyano-5-mercapto-2-methylbenzoate
1806318-29-5 97%
250mg
480.00 USD 2021-07-06

Ethyl 3-cyano-5-mercapto-2-methylbenzoate 関連文献

Ethyl 3-cyano-5-mercapto-2-methylbenzoateに関する追加情報

Ethyl 3-Cyano-5-Mercapto-2-Methylbenzoate: A Comprehensive Overview

Ethyl 3-cyano-5-mercapto-2-methylbenzoate, identified by the CAS number 1806318-29-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure featuring a cyano group, a mercapto group, and a methyl substituent on the benzoate backbone, has garnered attention due to its potential in drug design, material science, and organic synthesis. Recent studies have highlighted its role in enhancing the bioavailability of pharmaceutical compounds and its ability to act as a precursor in the synthesis of advanced materials.

The structure of Ethyl 3-cyano-5-mercapto-2-methylbenzoate is notable for its functional groups, which contribute to its reactivity and versatility. The cyano group (-CN) imparts nucleophilic properties, while the mercapto group (-SH) introduces thiol functionalities that are crucial in forming disulfide bonds. The methyl group (-CH₃) adds steric bulk and influences the compound's solubility and stability. These characteristics make it an ideal candidate for exploring new chemical reactions and applications.

Recent research has focused on the synthesis and characterization of derivatives of Ethyl 3-cyano-5-mercapto-2-methylbenzoate. For instance, studies have demonstrated its ability to undergo click chemistry reactions, which are highly efficient and selective processes. These reactions have enabled the creation of novel materials with tailored properties, such as self-healing polymers and stimuli-responsive systems. Additionally, the compound has been employed as a building block in the development of bioactive molecules, showcasing its potential in medicinal chemistry.

In the realm of material science, Ethyl 3-cyano-5-Mercapto-2-Methylbenzoate has been utilized to synthesize nanoparticles with unique optical and electronic properties. These nanoparticles have applications in sensing technologies and drug delivery systems. Furthermore, the compound's ability to form coordination complexes with metal ions has opened avenues for its use in catalysis and green chemistry.

The synthesis of Ethyl 3-Cyano-5-Mercapto-2-Methylbenzoate involves multi-step organic reactions that require precise control over reaction conditions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity.

Looking ahead, the continued exploration of Ethyl 3-Cyano-5-Mercapto-2-Methylbenzoate is expected to yield further insights into its potential applications. Its role in developing new therapeutic agents and advanced materials positions it as a key compound in contemporary chemical research. As interdisciplinary collaborations between chemists, biologists, and engineers intensify, the versatility of this compound will undoubtedly lead to groundbreaking innovations.

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